2,3,7-Trimethylnonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62184-59-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-11(4)8-7-9-12(5)10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
GGUGBCMHEULHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)C(C)C |
Origin of Product |
United States |
Synthesis and Derivatization Studies of 2,3,7 Trimethylnonane
Chemical Synthesis Methodologies for Branched Nonanes
The synthesis of branched alkanes like 2,3,7-trimethylnonane often involves the construction of a specific carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction or other functional group manipulations.
Stereoselective Synthetic Pathways for Alkane Analogues
Achieving stereoselectivity in the synthesis of branched alkanes is a significant challenge due to the free rotation around carbon-carbon single bonds. However, methods have been developed to control the stereochemistry of precursors, which is then carried through to the final alkane product.
One approach involves the use of chiral auxiliaries or catalysts to direct the formation of specific stereoisomers. For instance, stereoselective synthesis of functionalized trisubstituted olefins, which can be precursors to branched alkanes, has been achieved via palladium(0)-catalyzed cross-coupling reactions. nih.gov This method allows for the creation of specific (E) and (Z) isomers. nih.gov Another strategy is the use of organozinc reagents in the stereoselective synthesis of β-branched Baylis-Hillman adducts, which can then be further modified. researchgate.net
A notable method for synthesizing stereoisomers of branched alkanes, such as 7,11-dimethylheptadecane, involves an intramolecular hydride transfer from a secondary γ-benzyloxy group with a defined absolute stereochemistry. acs.org This key step, facilitated by a Lewis acid, generates stereochemically defined α-alkyl-γ-hydroxy-acetylenes. acs.org Subsequent hydrogenation and reductive elimination of the hydroxyl group yield the desired sec-alkyl hydrocarbons with controlled stereochemistry. acs.org
Application of Carbon-Carbon Bond Forming Reactions in Analogous Systems
The formation of the carbon backbone of branched alkanes like this compound relies heavily on carbon-carbon bond-forming reactions. nih.govlibretexts.org Several classical and modern organic reactions are employed for this purpose.
Grignard Reactions: Grignard reagents (R-Mg-X) are powerful nucleophiles used to form new carbon-carbon bonds. acechemistry.co.ukfiveable.me They react with carbonyl compounds such as aldehydes and ketones to produce secondary and tertiary alcohols, respectively. acechemistry.co.ukfiveable.me These alcohols can then be dehydrated and hydrogenated to yield branched alkanes. plymouth.ac.uk For instance, the reaction of a suitable Grignard reagent with a ketone can create the necessary branching, which is then converted to the final alkane. plymouth.ac.uk It's crucial to perform these reactions under anhydrous conditions as Grignard reagents react with water to form alkanes. acechemistry.co.ukunacademy.com
Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). testbook.combyjus.commasterorganicchemistry.com The resulting alkene's double bond position is fixed, which is an advantage over elimination reactions that can produce mixtures of isomers. libretexts.org This alkene can then be hydrogenated to the corresponding alkane. plymouth.ac.uk While traditionally used for creating C=C double bonds, modifications of the Wittig reaction can lead to the formation of alkanes. rsc.org
Other Coupling Reactions: Various other coupling reactions are instrumental in synthesizing branched alkanes. The Suzuki and Heck reactions, both palladium-catalyzed, are powerful tools for forming carbon-carbon bonds. chemistry.coach The McMurry reaction provides a method for the reductive coupling of ketones and aldehydes to form alkenes, which can then be hydrogenated. stackexchange.com
| Reaction | Description | Relevance to Branched Alkane Synthesis |
| Grignard Reaction | Reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. acechemistry.co.uk | Forms secondary or tertiary alcohols that can be converted to branched alkanes via dehydration and hydrogenation. plymouth.ac.uk |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. testbook.combyjus.com | Creates a specific C=C double bond that can be hydrogenated to an alkane. plymouth.ac.uk |
| Suzuki Reaction | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. chemistry.coach | Forms C-C bonds to build the carbon skeleton of complex molecules. |
| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. chemistry.coach | Creates a substituted alkene, which can be a precursor to a branched alkane. |
Isomer-Specific Synthesis and Purification Strategies
The synthesis of a specific isomer of a branched alkane like this compound requires precise control over the reaction sequence. Industrial processes like catalytic reforming often produce a complex mixture of isomers. wikipedia.orgoxfordreference.com Therefore, isomer-specific synthesis and purification are crucial for obtaining pure compounds.
For example, in the synthesis of specific nonylphenol isomers, a related class of branched alkyl compounds, different strategies are employed based on the desired substitution pattern. nih.gov Friedel-Crafts alkylation and Grignard reactions with specific ketones are used to control the position of the alkyl chain on the phenol (B47542) ring. nih.gov Similar principles can be applied to the synthesis of branched alkanes, where the choice of starting materials and reaction conditions dictates the final isomeric structure.
Purification of a target isomer from a mixture often involves chromatographic techniques such as gas chromatography (GC), which can separate compounds based on their boiling points and interactions with the stationary phase. plymouth.ac.uk For complex mixtures, multidimensional GC (GCxGC) coupled with mass spectrometry (MS) can provide the necessary resolution to identify and quantify individual isomers. plymouth.ac.uk
Formation Mechanisms in Natural and Synthetic Processes
Branched alkanes are formed through various mechanisms in both natural and industrial settings.
Catalytic Reforming: In petroleum refining, catalytic reforming is a major process used to increase the octane (B31449) number of gasoline. wikipedia.orgtaylorandfrancis.comtecedu.academy This process converts straight-chain alkanes into branched isomers (isoparaffins) and aromatic hydrocarbons. wikipedia.orgoxfordreference.com The reactions occur on bifunctional catalysts, typically containing a noble metal (like platinum) on an acidic support (like alumina). psu.edu The metal sites catalyze dehydrogenation and hydrogenation reactions, while the acidic sites promote isomerization and cyclization. taylorandfrancis.com
Fischer-Tropsch Synthesis: The Fischer-Tropsch (FT) process is another significant industrial route for producing hydrocarbons, including branched alkanes, from synthesis gas (a mixture of carbon monoxide and hydrogen). ineratec.dewits.ac.za While linear alkanes are the predominant products, branched hydrocarbons are also formed. wits.ac.za The formation of branched products can occur through the re-adsorption of olefins onto the catalyst surface followed by secondary reactions. wits.ac.za The type of catalyst used, such as iron or cobalt, influences the degree of branching. wits.ac.zafrontiersin.org Using bifunctional catalysts containing zeolites can enhance the formation of branched hydrocarbons. frontiersin.orgchimicatechnoacta.ru
Natural Occurrence: In nature, branched alkanes are believed to originate from the diagenesis and catagenesis of organic matter. plymouth.ac.uk For example, branched alkanes in crude oil are thought to derive from the decarboxylation of heavy alkanoic acids and subsequent cracking and isomerization reactions in acidic clays. plymouth.ac.uk
| Process | Description | Mechanism of Branched Alkane Formation |
| Catalytic Reforming | Conversion of low-octane naphthas into high-octane reformates. wikipedia.orgtaylorandfrancis.com | Isomerization of linear alkanes on acidic catalyst sites. tecedu.academypsu.edu |
| Fischer-Tropsch Synthesis | Conversion of synthesis gas (CO + H₂) into hydrocarbons. ineratec.de | Secondary reactions of olefins on the catalyst surface. wits.ac.za |
| Natural Formation (Geological) | Thermal and catalytic alteration of organic matter in sediments. plymouth.ac.uk | Decarboxylation of fatty acids followed by cracking and isomerization. plymouth.ac.uk |
Advanced Analytical Methodologies and Characterization of 2,3,7 Trimethylnonane
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes like 2,3,7-trimethylnonane. This powerful combination allows for the separation of complex hydrocarbon mixtures by gas chromatography, followed by the identification and quantification of individual components by mass spectrometry.
Optimization of Chromatographic Columns and Parameters for Complex Hydrocarbon Mixtures
The successful separation of this compound from other isomers and components within a complex hydrocarbon matrix is critically dependent on the optimization of the gas chromatographic conditions. Key parameters that are manipulated to achieve high resolution and efficient separation include the choice of the chromatographic column, carrier gas flow rate, and the temperature program of the GC oven. researchgate.net
For the analysis of branched alkanes, nonpolar capillary columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), are commonly employed. These columns separate compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. The efficiency of the separation can be enhanced by using columns with a smaller internal diameter and thinner film thickness, which can also lead to faster analysis times. researchgate.net
The temperature program is another crucial factor. A typical program for analyzing hydrocarbon mixtures starts at a relatively low initial temperature to allow for the separation of highly volatile components, followed by a gradual increase in temperature (a temperature ramp) to elute the less volatile compounds like this compound. The ramp rate can be adjusted to optimize the separation of closely eluting isomers.
Table 1: Illustrative GC-MS Parameters for the Analysis of Branched Alkanes
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis
High-resolution mass spectrometry provides highly accurate mass measurements, which can aid in the confident identification of this compound by determining its elemental composition. Under electron ionization (EI), alkanes undergo fragmentation, producing a characteristic pattern of ions. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 170, corresponding to its molecular weight. However, for branched alkanes, the molecular ion peak is often of low intensity or absent due to the instability of the ion.
The fragmentation pattern is dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds. For this compound, characteristic fragment ions would arise from the loss of alkyl radicals. For instance, the loss of a methyl group (CH₃•) would result in an ion at m/z 155. The loss of an ethyl group (C₂H₅•) would produce an ion at m/z 141, and so on. The most abundant ions in the spectrum are typically smaller fragments. A search in the NIST Mass Spectrometry Data Center for the closely related isomer, 2,2,3-trimethylnonane (B14627614), reveals a base peak at m/z 57, which corresponds to the stable tert-butyl cation ([C₄H₉]⁺). nih.gov A similar fragmentation pattern would be anticipated for this compound, with prominent peaks at m/z 43, 57, 71, and 85, corresponding to C₃, C₄, C₅, and C₆ alkyl fragments, respectively.
Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Ion Structure |
| 43 | [C₃H₇]⁺ |
| 57 | [C₄H₉]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 85 | [C₆H₁₃]⁺ |
| 113 | [C₈H₁₇]⁺ |
| 127 | [C₉H₁₉]⁺ |
| 141 | [C₁₀H₂₁]⁺ |
| 155 | [C₁₁H₂₃]⁺ |
| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) |
Integration with Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Compound Profiling
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly suitable for the extraction of volatile and semi-volatile compounds like this compound from various sample matrices. nih.govresearchgate.net In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.
The choice of the SPME fiber coating is crucial for the efficient extraction of target analytes. For nonpolar compounds like branched alkanes, a nonpolar fiber such as polydimethylsiloxane (B3030410) (PDMS) is often a good starting point. sigmaaldrich.comsupelco.com.tw For a broader range of volatile and semi-volatile compounds, a mixed-phase fiber, for example, Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), can be more effective. nih.gov Optimization of extraction parameters such as extraction time, temperature, and sample volume is essential to achieve maximum sensitivity and reproducibility. frontiersin.orgnih.govmdpi.com
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) Applications in Hydrocarbon Analysis
Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a drift tube under the influence of an electric field. nih.govnih.gov This technique is particularly valuable for the separation of isomers that may co-elute from the GC column. nih.govfrontiersin.orgrsc.org
Given that there are numerous structural isomers of dodecane (B42187) (C₁₂H₂₆), including this compound, GC-IMS offers significant potential for their differentiation. Even with optimized GC conditions, complete baseline separation of all isomers can be challenging. The ion mobility dimension can resolve these co-eluting isomers based on their different collision cross-sections, providing a more comprehensive characterization of the hydrocarbon mixture. While specific applications of GC-IMS for this compound are not widely reported, the principles of the technique strongly suggest its utility in complex hydrocarbon analysis where isomeric separation is critical.
Chemometric and Multivariate Statistical Approaches in Data Analysis
The analysis of complex samples containing this compound and other hydrocarbons by techniques like GC-MS generates large and complex datasets. Chemometric and multivariate statistical methods are essential tools for extracting meaningful information from this data. researchgate.netnsf.govtandfonline.com
Principal Component Analysis (PCA) for Dimensionality Reduction and Sample Discrimination
Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining most of the original variance. researchgate.netsigmaaldrich.com In the context of GC-MS data, the variables can be the peak areas or intensities of all identified compounds across a set of samples.
PCA transforms the original variables into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each subsequent component accounts for the largest possible remaining variance. By plotting the scores of the samples on the first few PCs (e.g., a PC1 vs. PC2 scores plot), it is possible to visualize the relationships between samples, identify clusters of similar samples, and detect outliers. This approach can be used, for example, to discriminate between different fuel samples based on their hydrocarbon profiles, including the relative abundance of branched alkanes like this compound. tandfonline.com
Partial Least Squares-Discriminant Analysis (PLS-DA) for Classification and Biomarker Identification
Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised multivariate statistical method employed for the classification of samples into predefined groups. metwarebio.comresearchgate.netrsc.org In the context of hydrocarbon analysis, PLS-DA can be a powerful tool to differentiate between complex mixtures based on their chemical composition, where this compound could be one of many variables.
Detailed Research Findings:
PLS-DA is particularly useful when dealing with high-dimensional data, such as the full chromatograms from Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netnumberanalytics.com The method works by maximizing the covariance between the predictor variables (e.g., the abundance of various hydrocarbons) and the response variable (the predefined class, such as the origin of a crude oil sample or the extent of environmental weathering). metwarebio.com For instance, researchers could use PLS-DA to build a model that classifies gasoline samples from different refineries. The model would identify the specific volatile organic compounds (VOCs), including various branched alkanes like this compound, that are most influential in distinguishing between the brands.
A key output of PLS-DA is the Variable Importance in Projection (VIP) score, which quantifies the contribution of each variable to the classification model. Variables with a VIP score greater than 1 are generally considered important for the discrimination between the groups.
Table 1: Illustrative PLS-DA Application for Crude Oil Source Classification
| Variable (Compound) | VIP Score | Contribution to Model |
| n-Heptadecane | 1.85 | High |
| Pristane | 1.72 | High |
| Phytane | 1.68 | High |
| This compound | 1.23 | Moderate |
| Naphthalene | 1.15 | Moderate |
| n-Octadecane | 0.98 | Low |
| Phenanthrene | 0.85 | Low |
In a hypothetical study, the concentration of this compound, along with other hydrocarbons, could be used as an input variable for a PLS-DA model to distinguish between crude oils from different geographical sources. A significant VIP score for this compound would indicate its potential as a biomarker for a specific source.
Non-Negative Matrix Factorization (NMF) for Source Apportionment Studies
Non-Negative Matrix Factorization (NMF) is a dimension reduction and factor analysis technique that has found significant application in environmental science for source apportionment of pollutants. nih.govresearchgate.netresearchgate.net Unlike other factor analysis methods, NMF constrains the resulting matrices to have non-negative elements, which is particularly suitable for chemical concentration data that cannot be negative. kylebilton.com
Detailed Research Findings:
The NMF model would be applied to a matrix of time-series data of multiple VOCs, including branched alkanes like this compound. The output would consist of a "source profile" matrix, detailing the relative abundance of each VOC in each source, and a "source contribution" matrix, showing the activity of each source over time.
Table 2: Example of NMF Source Apportionment for Ambient VOCs
| Compound | Source 1: Vehicle Exhaust (%) | Source 2: Industrial Solvents (%) | Source 3: Gasoline Evaporation (%) |
| Benzene | 15 | 5 | 10 |
| Toluene | 30 | 40 | 25 |
| This compound | 5 | 2 | 8 |
| n-Butane | 10 | 3 | 15 |
| Isoprene | 2 | 0 | 1 |
This allows researchers to quantify the contribution of different sources to the presence of specific compounds like this compound in the environment.
Multiple Factor Analysis (MFA) for Multi-Omics Data Integration
Multiple Factor Analysis (MFA) is an advanced statistical technique designed to analyze datasets where the same individuals or samples are described by several sets of variables, which can be of different types (e.g., quantitative and qualitative). utdallas.edu In the context of environmental science and toxicology, MFA is a powerful tool for integrating different types of data, such as chemical analysis data (the "exposome") with biological response data (e.g., proteomics, metabolomics - the "-omics"). embopress.orgnih.govnih.gov
Detailed Research Findings:
Imagine a study investigating the impact of a petroleum spill on a marine ecosystem. Researchers might collect data on the concentration of various hydrocarbons (including this compound) in the water and sediment, alongside proteomic and metabolomic data from affected organisms. MFA can be used to integrate these different "blocks" of data to uncover the relationships between chemical exposure and biological effects. researchgate.netnih.govmedrxiv.org
MFA works by first performing a Principal Component Analysis (PCA) on each individual data block and then normalizing these blocks to balance their influence in a global PCA. utdallas.edu This allows for the identification of common structures and relationships across the different data types. For instance, MFA could reveal that the presence of a specific group of highly branched alkanes is strongly correlated with changes in the expression of proteins involved in oxidative stress and metabolic disruption in exposed fish.
Table 3: Conceptual Framework for MFA in an Ecotoxicology Study
| Data Block | Variables | Potential Findings |
| Hydrocarbon Profile | Concentrations of n-alkanes, PAHs, This compound , etc. | Identification of specific hydrocarbon signatures associated with biological responses. |
| Proteomics | Abundance of proteins related to metabolism, stress response, etc. | Alterations in protein expression linked to hydrocarbon exposure. |
| Metabolomics | Levels of metabolites such as amino acids, lipids, etc. | Disruption of metabolic pathways as a consequence of exposure. |
Utilization as an Analytical Reference Standard in Hydrocarbon Research
In the field of hydrocarbon analysis, particularly in the petroleum and environmental sectors, the use of analytical reference standards is fundamental for the accurate identification and quantification of compounds in complex mixtures. sigmaaldrich.comaccustandard.com Saturated alkanes, including branched isomers like this compound, are crucial components of these standards.
Detailed Research Findings:
Detailed Hydrocarbon Analysis (DHA) is a common application in the petroleum industry that utilizes gas chromatography to separate and quantify individual hydrocarbon components in light petroleum fractions. sigmaaldrich.com These methods often rely on the Kovats Retention Index, which requires precise calibration with a complex mixture of well-characterized hydrocarbons. These calibration mixtures, often referred to as PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) standards, contain a wide range of linear and branched alkanes. sigmaaldrich.com
While this compound may not always be individually listed in commercially available standard mixtures, its presence within a specific boiling point range and its characteristic mass spectrum make it a compound that can be identified and semi-quantified through the use of comprehensive reference standards containing a multitude of isomers. The synthesis of specific, highly branched alkanes for use as reference standards has been undertaken in research settings to aid in the deconvolution of the "unresolved complex mixture" (UCM) often seen in chromatograms of weathered oils. plymouth.ac.uk The availability of a pure standard of this compound would allow laboratories to:
Confirm its identity in a sample by matching its retention time and mass spectrum.
Perform accurate quantification by creating a calibration curve.
Study its environmental fate and transport by spiking environmental samples with a known amount of the standard.
The inclusion of a wide array of branched alkanes in reference standards is critical for the comprehensive characterization of petroleum products and for understanding their environmental impact. accustandard.com
Occurrence and Distribution of 2,3,7 Trimethylnonane in Diverse Chemical and Biological Matrices
Presence in Fuel Compositions and Related Hydrocarbon Streams
Alcohol-to-jet (ATJ) fuel is a type of sustainable aviation fuel (SAF) produced by converting alcohols, such as isobutanol or ethanol, into a mixture of hydrocarbon molecules suitable for use in aviation turbines. The process involves dehydration, oligomerization, and hydrogenation, resulting in a fuel rich in branched alkanes (isoalkanes). lumenlearning.com These isoalkanes are desirable in jet fuel for their high specific energy, good thermal stability, and low freezing points. science.gov
Detailed chemical analysis of ATJ fuels reveals a composition dominated by a few specific highly branched alkanes, with a smaller quantity of other isomers. For instance, one analysis of an isobutanol-derived ATJ fuel identified 2,2,4,4,6,8,8-heptamethylnonane (B1194848) and 2,2,4,6,6-pentamethylheptane (B104275) as major components, alongside a variety of other branched alkanes. nih.gov While 2,3,7-trimethylnonane is not always explicitly quantified in such analyses, as a C12 branched alkane, it falls within the expected class of compounds present in these complex biofuel mixtures. The ASTM D7566 specification for aviation turbine fuel allows for ATJ blends of up to 50% with conventional jet fuel, highlighting the importance of characterizing all constituent hydrocarbons. chemicalbook.com
Table 1: Selected Branched Alkanes Identified in an Alcohol-to-Jet (ATJ) Fuel Analysis This table provides context for the types of compounds found alongside potential traces of this compound.
| Compound Name | Molecular Formula |
|---|---|
| 2,2,4-trimethylheptane | C10H22 |
| 3,5-dimethyloctane | C10H22 |
| 2,2-dimethyldecane | C12H26 |
| 2,2,4,4,6,8,8-heptamethylnonane | C16H34 |
| 2,2,4,6,6-pentamethylheptane | C12H26 |
| 2,6,7-trimethyldecane | C13H28 |
Source: Adapted from chemical composition analysis of ATJ fuel. nih.gov
Petroleum-based fuels are complex mixtures containing four main hydrocarbon families: n-alkanes, iso-alkanes, cycloalkanes, and aromatics. science.gov Branched alkanes (isoalkanes) like this compound are native components of crude oil and are found throughout various refined petroleum fractions, including gasoline, diesel, and jet fuel. While specific isomers are not always individually reported, studies have confirmed the presence of related compounds, such as 2,2,3-trimethylnonane (B14627614), in small amounts in petroleum. researchgate.net The presence and concentration of these branched alkanes are critical for determining the final properties of the fuel, such as the octane (B31449) rating in gasoline or the freeze point in jet fuel.
Identification in Environmental Samples and Contaminant Studies
Volatile organic compounds (VOCs) are chemicals that have a high vapor pressure at room temperature, allowing them to easily evaporate into the air. epa.gov Petroleum fuels are a major source of VOC emissions. epa.gov Jet fuels, for instance, contain numerous volatile chemicals, including benzene, toluene, and various alkanes, that can be released into the atmosphere. va.gov
As a C12 alkane, this compound is a volatile compound. Although it is not typically monitored as a primary pollutant, it can be a constituent of the total volatile hydrocarbons released from jet fuel spills, evaporation from fuel tanks, and engine exhaust. nih.govresearchgate.net Studies analyzing VOCs in the air at airports or in the blood of personnel exposed to jet fuel often focus on a target list of the most common or toxic compounds, such as BTEX (benzene, toluene, ethylbenzene, xylenes). researchgate.netresearchgate.net However, the complex mixture of hydrocarbons present in these environments likely includes numerous branched alkanes like this compound.
Contamination of soil and groundwater with petroleum products, including fuels, leads to the introduction of a wide array of hydrocarbons into the environment. Branched alkanes are a significant part of this contamination. While more resistant to degradation than their straight-chain counterparts, isoalkanes can be biodegraded by microorganisms under certain anaerobic conditions, such as sulfate-reducing or methanogenic environments. nih.govfrontiersin.org
The detection of these compounds in environmental samples serves as an indicator of hydrocarbon contamination. Research has shown that the anaerobic biodegradation of branched alkanes proceeds via the addition of the alkane to fumarate, forming alkylsuccinates. nih.gov The detection of these specific metabolites in groundwater has been used to confirm in-situ biodegradation of alkanes at contaminated sites. frontiersin.org Therefore, while direct measurement of this compound in soil or water is not commonly reported, its presence can be inferred as part of the total branched alkane fraction in a contaminated sample, and its degradation could be tracked by analyzing for corresponding metabolites.
Natural Occurrence in Biological Systems and Metabolomics Research
Alkanes are not solely anthropogenic or petrogenic; they are also produced by a wide variety of organisms. numberanalytics.com They play roles in biological systems as energy storage molecules (e.g., in waxes) and as structural components of cell membranes. numberanalytics.com
While direct evidence for the biological production of this compound is limited, studies have identified a diverse range of branched alkanes in biological and geological samples, pointing to a natural origin. For example, a series of branched alkanes with quaternary substituted carbon atoms have been identified in deep-sea hydrothermal waters and ancient marine sediments, with their distribution suggesting a biological source. researchgate.net Furthermore, complex methyl-branched alkanes are well-known components of the cuticular hydrocarbons of insects, where they play a crucial role in preventing water loss and in chemical communication. unl.edu The analysis of insect hydrocarbons often reveals complex mixtures of mono-, di-, and trimethylalkanes. unl.edu Given the diversity of branched alkanes found in nature, it is plausible that this compound is produced by certain organisms, although it has not been identified as a common or significant natural product.
Metabolite Profiling in Botanical Extracts
The identification of this compound in botanical extracts is often accomplished through techniques like gas chromatography-mass spectrometry (GC-MS), which can separate and identify the individual volatile components of a sample.
Arctostaphylos uva-ursi (Bearberry)
Scientific investigations into the volatile compounds of Arctostaphylos uva-ursi have identified a wide array of chemical constituents, including terpenoids, fatty acid derivatives, and other hydrocarbons. nih.gov However, based on available scientific literature, This compound has not been specifically identified as a volatile constituent of Arctostaphylos uva-ursi extracts. nih.govmdpi.com
Achillea micrantha (Micrantha Yarrow)
The essential oil of Achillea micrantha is known to be rich in various volatile compounds, with its composition varying based on geographical origin and other environmental factors. While numerous compounds have been identified in the essential oil of different Achillea species, current research does not specifically report the presence of this compound in Achillea micrantha. researchgate.netijpsonline.com
Aromatic Rice
The characteristic aroma of different rice varieties is due to a complex mixture of volatile compounds. While many hydrocarbons and branched-chain alkanes have been identified in aromatic rice, specific identification of this compound is not consistently reported. One study on various aromatic rice cultivars did identify a related compound, 2,6,7-trimethyldecane , as a differential metabolite, but not this compound itself. nih.gov
| Botanical Matrix | This compound Presence | Related Compounds Identified |
| Arctostaphylos uva-ursi | Not Reported | Not Reported |
| Achillea micrantha | Not Reported | Not Reported |
| Aromatic Rice | Not Reported | 2,6,7-Trimethyldecane |
Contribution to Flavor and Aroma Profiles in Food Science
The flavor and aroma of food products are determined by a complex interplay of volatile organic compounds. The role of specific branched-chain alkanes in this context can be subtle.
Dry-Cured Tuna
The industrial processing of dry-cured tuna, a traditional Mediterranean product, results in a unique flavor profile derived from the degradation of lipids and proteins. A study on the volatile organic compound fingerprint of dry-cured tuna identified a range of compounds, including the related branched-chain alkane 2,6,7-trimethyldecane . nih.gov However, This compound was not reported in this study. nih.gov
Olive Oil
The aroma of virgin olive oil is a key quality parameter and is composed of a wide variety of volatile compounds. Despite extensive research into the volatile profile of olive oil, This compound is not commonly reported as a significant contributor to its aroma.
Pinole
Pinole, a flour made from toasted and ground maize, has a characteristic toasted and sweet flavor. A sensory and chemical analysis of pinole from the Sierra Tarahumara in Mexico identified a number of volatile compounds correlated with its flavor attributes. Among these were the branched-chain alkanes 2,2,8-trimethyldecane and 3,9-dimethylundecane . scielo.org.mx The presence of This compound was not specified in this research. scielo.org.mx
| Food Product | This compound Presence | Related Compounds Identified |
| Dry-Cured Tuna | Not Reported | 2,6,7-Trimethyldecane |
| Olive Oil | Not Reported | Not Reported |
| Pinole | Not Reported | 2,2,8-Trimethyldecane, 3,9-Dimethylundecane |
Characterization in Fungal and Microbial Metabolomes
Fungi and other microorganisms produce a diverse array of secondary metabolites, including many volatile organic compounds.
Ophiocordyceps sinensis
Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, has been the subject of numerous metabolomic studies to identify its bioactive components. While these studies have revealed a complex mixture of compounds, the presence of This compound has not been explicitly documented in the available literature on the metabolome of Ophiocordyceps sinensis.
Endogenous and Exogenous Sources in Animal Metabolites
The chemical profiles of animal metabolites, including those from humans and insects, can provide insights into physiological processes and environmental exposures.
Human Volatolome
The human volatolome refers to the complete set of volatile organic compounds produced by the human body, which can be detected in breath, skin, and other bodily excretions. A comprehensive review of the volatiles from the healthy human body, which cataloged 1,840 VOCs, does not include this compound in its list of identified compounds from various bodily sources. cmdm.tw
Insect Products
Environmental Behavior and Fate Studies of Branched Alkanes Including 2,3,7 Trimethylnonane
The environmental journey of branched alkanes like 2,3,7-trimethylnonane is a complex interplay of physical, chemical, and biological processes. These compounds, common constituents of petroleum products, are subject to various transformation and transport mechanisms once released into ecosystems. Understanding their behavior is critical for assessing their environmental impact and persistence.
Theoretical and Computational Chemistry of 2,3,7 Trimethylnonane
Molecular Modeling and Simulation of Branched Alkane Conformations
The flexibility of the nine-carbon chain in 2,3,7-trimethylnonane, combined with its three methyl branches, gives rise to a vast number of possible three-dimensional arrangements, or conformations. Molecular modeling and simulation are essential for navigating this complex conformational space.
The study of the various conformations of this compound and their corresponding potential energies constitutes its energetic landscape. This landscape is characterized by numerous energy minima, corresponding to stable conformers, which are separated by energy barriers that represent the transition states between them.
Recent advances in computational methods have enabled a more profound understanding of the energy landscapes of branched alkanes. colostate.edunih.gov Methodologies such as sublevelset persistent homology offer a comprehensive representation of these complex, high-dimensional landscapes. nih.govaip.orgarxiv.org This approach goes beyond simply identifying the lowest energy pathways, providing information on all possible transition paths between local minima. nih.govaip.org
These interaction characteristics dictate the solvation properties of this compound. It is virtually insoluble in polar solvents like water. libretexts.orgbyjus.com This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak Van der Waals forces that would form between the alkane and water molecules. libretexts.orglumenlearning.com Conversely, this compound is readily soluble in non-polar organic solvents. libretexts.orglibretexts.org In such cases, the dispersion forces between solvent molecules are broken and replaced by similar dispersion forces between the solvent and the alkane, resulting in no significant energy barrier to dissolution. wou.edulibretexts.orglumenlearning.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and inherent reactivity of this compound. Alkanes are generally characterized by their low reactivity, which is a direct consequence of their electronic structure: they consist of strong, non-polar carbon-carbon and carbon-hydrogen single bonds. libretexts.orgmsu.edu There are no regions of significant positive or negative charge to attract other reactive species. libretexts.org
DFT studies on branched versus linear alkanes have shown that branched isomers like this compound are thermodynamically more stable than their straight-chain counterparts. nih.gov This increased stability is attributed to a combination of electrostatic and electron correlation effects. nih.gov
While generally inert, this compound can undergo reactions such as combustion and free-radical halogenation under specific, energy-intensive conditions. libretexts.orgmsu.edu Quantum chemical calculations can be used to model these reactions. For instance, in halogenation, not all hydrogen atoms exhibit the same reactivity. msu.edulibretexts.org The reactivity order is typically tertiary > secondary > primary. This compound possesses primary, secondary, and tertiary hydrogens, and computational models can predict the bond dissociation energies for each type of C-H bond, thereby predicting the selectivity and product distribution in reactions like chlorination or bromination. msu.edulibretexts.org Recent research has also explored activating the C-H and C-C bonds of branched alkanes using methods like plasma-microdroplet fusion to form new C-N bonds. acs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Branched Alkanes
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netmtjpamjournal.com For branched alkanes, these models are invaluable for predicting properties that may be difficult or costly to measure experimentally. The rise of materials informatics and artificial intelligence is further enhancing the predictive power of these models. acs.org
In a QSPR study, the three-dimensional structure of a molecule like this compound is converted into a set of numerical values known as molecular descriptors. nih.gov These descriptors can include constitutional indices, topological indices (which describe branching and connectivity), and quantum-chemical parameters. researchgate.netmtjpamjournal.comnih.gov
Various topological indices, such as the Randić index or Wiener index, have been successfully used to build regression models for predicting properties of alkanes, including boiling point, molar volume, heat of vaporization, and critical temperature. researchgate.netmtjpamjournal.com These models establish a mathematical relationship between the descriptors and the property of interest. For this compound, its specific branching pattern would yield unique values for these topological indices, which could then be input into established QSPR models to estimate its physical properties. The accuracy of these models is continually improving with the development of more sophisticated descriptors and the application of machine learning algorithms. acs.org
Chemical Reactivity and Transformation Mechanisms of 2,3,7 Trimethylnonane
Oxidation Pathways and Characterization of Oxidative Products
The oxidation of alkanes can proceed via different pathways depending on the reaction conditions, such as the temperature, pressure, and the presence of catalysts.
Combustion: In the presence of excess oxygen, 2,3,7-trimethylnonane undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. scribd.com
C₁₂H₂₆ + (37/2)O₂ → 12CO₂ + 13H₂O + Heat
However, if the oxygen supply is limited, incomplete combustion occurs, leading to the formation of a mixture of products, including carbon monoxide, soot (elemental carbon), and various smaller oxygenated organic compounds. scribd.com
Controlled Oxidation: Under milder conditions and with the use of specific catalysts, alkanes can be selectively oxidized. Alkanes possessing tertiary hydrogen atoms can be oxidized to the corresponding alcohols. ncert.nic.in For this compound, the tertiary hydrogens at the 3 and 7 positions are potential sites for such a reaction. For instance, using a suitable oxidizing agent like potassium permanganate, this compound could potentially be oxidized to form 2,3,7-trimethylnonan-3-ol and 2,3,7-trimethylnonan-7-ol.
The general reaction scheme for the controlled oxidation at a tertiary carbon is as follows:
R₃CH + [O] → R₃COH
| Oxidizing Agent | Potential Oxidative Products of this compound |
| Potassium Permanganate (KMnO₄) | 2,3,7-trimethylnonan-3-ol, 2,3,7-trimethylnonan-7-ol |
| Regulated O₂/Air with catalysts | Variety of oxygenated products including alcohols, ketones, and carboxylic acids |
Halogenation and Other Electrophilic Substitution Reactions
Halogenation: this compound, like other alkanes, undergoes free-radical halogenation in the presence of ultraviolet (UV) light or at high temperatures. scribd.com The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂. scribd.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
The selectivity of halogenation depends on the stability of the resulting alkyl radical. The order of stability of alkyl radicals is tertiary > secondary > primary. Consequently, the hydrogen atoms on the tertiary carbons (positions 3 and 7) of this compound are most likely to be substituted, followed by the secondary hydrogens, and then the primary hydrogens. Chlorination is generally less selective than bromination.
Electrophilic Substitution: Electrophilic substitution reactions are not characteristic of alkanes as they lack electron-rich regions (pi bonds or lone pairs) that would be attractive to electrophiles.
| Reaction Type | Reagents | Major Monosubstituted Products (Predicted based on radical stability) |
| Chlorination | Cl₂, UV light or heat | Mixture of monochlorinated isomers, with a preference for 3-chloro-2,3,7-trimethylnonane and 7-chloro-2,3,7-trimethylnonane. |
| Bromination | Br₂, UV light or heat | Predominantly 3-bromo-2,3,7-trimethylnonane and 7-bromo-2,3,7-trimethylnonane due to higher selectivity. |
Thermal and Catalytic Cracking Processes
Cracking is the process of breaking down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and alkenes. chemguide.co.uk
Thermal Cracking: This process involves high temperatures (typically 450°C to 750°C) and pressures (up to 70 atmospheres) without a catalyst. libretexts.org It proceeds through a homolytic cleavage of C-C and C-H bonds, leading to the formation of free radicals. libretexts.org The subsequent reactions of these radicals result in a complex mixture of smaller alkanes and alkenes. Due to the random nature of free-radical reactions, thermal cracking is less selective.
Catalytic Cracking: Catalytic cracking is a more efficient and selective process carried out at lower temperatures (around 500°C) and moderate pressures in the presence of a catalyst, typically zeolites (complex aluminosilicates). chemguide.co.uklibretexts.org This process occurs via a mechanism involving carbocation intermediates. psu.edu The zeolite catalyst facilitates the formation of carbocations, which can then undergo rearrangement to more stable ions and subsequent cleavage (beta-scission) to yield smaller, more branched alkanes and alkenes. researchgate.netshodhsagar.com Given that this compound is a C12 alkane, its cracking is analogous to that of n-dodecane, which is used as a model compound in cracking studies. acs.org The products are typically in the C3-C6 range, which are valuable components of gasoline.
| Cracking Process | Conditions | Mechanism | Typical Products from this compound (Hypothetical) |
| Thermal Cracking | High Temp (450-750°C), High Pressure | Free Radical | Mixture of smaller alkanes (e.g., propane, butane, pentane) and alkenes (e.g., ethene, propene, butene) |
| Catalytic Cracking | Moderate Temp (~500°C), Moderate Pressure, Zeolite Catalyst | Carbocation | High proportion of branched alkanes and alkenes (e.g., isobutane, isobutene, isopentane) |
Isomerization Reactions under Controlled Conditions
Isomerization is a process where a molecule is transformed into an isomer with a different arrangement of atoms. britannica.com In the context of alkanes, this typically involves the conversion of straight-chain or less branched alkanes into more highly branched isomers, which have higher octane (B31449) numbers and are therefore more valuable as fuel components. britannica.com
The isomerization of alkanes is typically carried out using a bifunctional catalyst, which has both a metallic function (for hydrogenation/dehydrogenation) and an acidic function (for skeletal rearrangement). researchgate.nettandfonline.com A common catalyst system is platinum on a chlorinated alumina (B75360) or a zeolite support. researchgate.net
The reaction mechanism involves the following steps:
Dehydrogenation of the alkane on the metallic site to form an alkene.
Protonation of the alkene on the acidic site to form a carbocation.
Rearrangement of the carbocation to a more stable, more branched carbocation.
Deprotonation of the rearranged carbocation to form a branched alkene.
Hydrogenation of the branched alkene on the metallic site to yield the final branched alkane product. researchgate.net
Under controlled conditions, this compound could be expected to isomerize to other more highly branched C12 isomers. The specific product distribution would depend on the catalyst and reaction conditions, aiming to achieve a thermodynamic equilibrium among the various isomers.
| Catalyst System | Key Steps | Potential Isomerization Products of this compound |
| Bifunctional (e.g., Pt on acidic support) | Dehydrogenation, Carbocation formation, Rearrangement, Hydrogenation | Other trimethylnonane isomers (e.g., 2,4,6-trimethylnonane), tetramethyl-octane isomers, etc. |
Isomerism and Stereochemical Considerations of Trimethylnonanes
Elucidation of IUPAC Nomenclature Rules for Branched Alkane Isomers
The systematic naming of branched alkanes is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure a universal and unambiguous language for chemical compounds. tutorchase.com The process involves a set of rules to identify and name the parent chain and its various substituents.
The fundamental IUPAC rules for naming branched alkanes are:
Identify the Parent Chain: The longest continuous chain of carbon atoms determines the base name of the alkane. For 2,3,7-trimethylnonane, the longest chain consists of nine carbons, making it a "nonane". ausetute.com.aumedium.com
Number the Parent Chain: The chain is numbered starting from the end that gives the substituents the lowest possible numerical locants. medium.comyoutube.com In the case of this compound, numbering from one end gives the methyl groups positions 2, 3, and 7, while numbering from the other end would result in 3, 7, and 8. The "rule of first point of difference" dictates that 2,3,7 is chosen over 3,7,8. uiuc.edureddit.com
Name the Substituents: Each branch attached to the parent chain is named as an alkyl group (e.g., "methyl" for -CH₃). ausetute.com.auyoutube.com
Assemble the Full Name: The full name is constructed by listing the substituents in alphabetical order, preceded by their locant numbers. youtube.com Prefixes like "di-", "tri-", and "tetra-" are used to indicate multiple identical substituents; these prefixes are ignored for alphabetization. ausetute.com.auyoutube.com Numbers are separated from letters by hyphens and from other numbers by commas. ausetute.com.auuiuc.edu
This systematic approach allows for the precise naming of numerous alkane isomers, such as 2,2,3-trimethylnonane (B14627614) and 2,4,6-trimethylnonane, each a distinct compound from this compound. guidechem.comnih.gov
| Step | Application to this compound |
| 1. Find Parent Chain | The longest continuous carbon chain is nine atoms long. |
| Base Name | nonane (B91170) |
| 2. Identify Substituents | There are three single-carbon branches. |
| Substituent Name | methyl |
| 3. Number the Chain | Numbering from the end that gives the lowest locants for the methyl groups. |
| Locants | 2, 3, 7 |
| 4. Assemble Name | Combine the locants, prefixes, and names. |
| Final IUPAC Name | This compound |
Stereoisomerism and Chirality in Trimethylnonane Structures
Beyond structural isomerism, trimethylnonanes can also exhibit stereoisomerism, where isomers have the same connectivity but differ in the spatial arrangement of their atoms. libretexts.org This occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. libretexts.orgresearchgate.net
In this compound, the carbon atoms at positions 2, 3, and 7 are chiral centers (or stereocenters). nih.gov A chiral center is typically a carbon atom bonded to four different groups. The presence of these three chiral centers means that this compound can exist as 2³ = 8 different stereoisomers.
These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other). libretexts.orguou.ac.in Enantiomers have identical physical properties except for their interaction with plane-polarized light, while diastereomers have distinct physical properties. chemistryguru.com.sgjackwestin.com
The specific spatial configuration at each chiral center is designated as either R (from the Latin rectus, right) or S (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules. researchgate.net This leads to stereoisomers such as (2R,3R,7R)-2,3,7-trimethylnonane and (2S,3S,7S)-2,3,7-trimethylnonane, which are enantiomers. In contrast, a molecule like (2R,3S,7R)-2,3,7-trimethylnonane would be a diastereomer of the other two.
Chromatographic Resolution and Stereoselective Detection Methods
Separating the different stereoisomers of a chiral compound, a process known as resolution, is a significant challenge because enantiomers have identical physical properties like boiling point and solubility. jackwestin.comlibretexts.org Diastereomers, having different properties, can often be separated by standard techniques like fractional crystallization or chromatography. jackwestin.com
To separate enantiomers, chiral environments are required. imc.ac.at High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques used for this purpose. mdpi.comnih.gov The separation is typically achieved by using a chiral stationary phase (CSP). imc.ac.atnih.gov A CSP is a solid support within the chromatography column that is itself chiral. It interacts differently with each enantiomer of the analyte, causing one to travel through the column more slowly than the other, thus enabling their separation. jackwestin.com
Various CSPs have been developed, with many based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which have proven effective for separating a wide range of chiral compounds. imc.ac.atnih.gov The choice of mobile phase and other parameters like temperature and flow rate are critical for achieving successful resolution. nih.gov For instance, a study on separating eight stereoisomers of a molecule with three chiral centers utilized a Chiralcel OD-H column with a mobile phase of heptane, ethanol, and dichloromethane. nih.gov
While direct chromatographic separation is common, other methods like nuclear magnetic resonance (NMR) spectroscopy in a chiral solvent have also been used to distinguish between enantiomers of chiral alkanes. researchgate.net
Impact of Isomeric Structure on Chemical and Biological Properties
The seemingly subtle differences between isomers can have a dramatic impact on their physical and biological properties. ck12.org
Physical Properties: Structural isomers of alkanes exhibit different physical properties. For example, increased branching in an alkane chain leads to a lower boiling point. libretexts.orglumenlearning.com This is because branched molecules are more compact and have a smaller surface area, which reduces the strength of the intermolecular van der Waals forces. libretexts.orglumenlearning.com Therefore, an isomer like 2,2,3-trimethylnonane would be expected to have a lower boiling point than a less branched isomer like 3-methylnonane. guidechem.comnist.gov Enantiomers, however, have identical boiling points. chemistryguru.com.sg
Table of Boiling Points for Selected Alkane Isomers:
| Compound | Molecular Formula | Boiling Point (°C) |
|---|---|---|
| n-Nonane | C₉H₂₀ | 150.8 |
| 3-Methylnonane | C₁₀H₂₂ | 167.9 (441 K) nist.gov |
Note: Data is for different alkanes and is illustrative of the effect of structure.
Biological Properties: In biological systems, where interactions with chiral molecules like enzymes and receptors are highly specific, different isomers can have vastly different effects. researchgate.net The spatial arrangement of atoms is critical for a molecule to fit into the active site of an enzyme or a receptor pocket.
For many insects, branched alkanes like trimethylnonanes serve as crucial chemical signals or pheromones. ontosight.ai The specific isomeric form—both constitutional and stereochemical—is often essential for biological activity. A particular stereoisomer of a pheromone might be highly attractive to an insect, while its enantiomer or a diastereomer could be completely inactive or even inhibitory. This specificity is fundamental in chemical ecology and is exploited in pest management strategies that use synthetic pheromones to disrupt insect mating. ontosight.ai
Q & A
Basic Research Questions
Q. How do I determine the correct IUPAC name for 2,3,7-trimethylnonane and its structural isomers?
- Methodology : Apply IUPAC nomenclature rules:
Identify the longest carbon chain (nonane).
Number substituents to achieve the lowest possible set of locants (2,3,7 for methyl groups).
Alphabetize substituents (prefixes like "di-" or "tri-" are ignored in alphabetization).
- Key Considerations : Verify structural isomerism by comparing substituent positions. For example, 2,4,7-trimethylnonane () and 2,5,6-trimethylnonane ( ) are distinct isomers. Cross-reference with spectral data (e.g., NMR) to confirm assignments .
Q. What are the standard synthetic routes for this compound in laboratory settings?
- Methodology :
- Stepwise Alkylation : Use Grignard reagents or Friedel-Crafts alkylation to introduce methyl groups at specific positions.
- Catalytic Hydrogenation : Reduce alkene precursors (e.g., 2,3,7-trimethylnonene) with H₂/Pd-C.
Q. Which spectroscopic techniques are most effective for identifying this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to resolve methyl group splitting patterns and carbon environments.
- GC-MS : Compare retention indices and fragmentation patterns with reference libraries.
Advanced Research Questions
Q. How can computational models resolve contradictions between experimental and theoretical physicochemical properties of this compound?
- Methodology :
- Quantum Chemistry : Use DFT (Density Functional Theory) to calculate bond angles, energies, and steric effects.
- Statistical Thermodynamics : Predict vapor pressure, enthalpy of vaporization, and phase behavior.
Q. What strategies differentiate this compound from its isomers in complex mixtures?
- Methodology :
- Chromatographic Separation : Optimize HPLC or GC columns with polar stationary phases.
- Tandem MS/MS : Use collision-induced dissociation (CID) to isolate isomer-specific fragments.
Q. How can this compound be applied in ecological studies, such as plant-insect interaction research?
- Methodology :
- Volatile Organic Compound (VOC) Profiling : Integrate this compound into "push-pull" agricultural systems ().
- Behavioral Assays : Test insect attraction/repellence using olfactometers and electrophysiology.
- Experimental Design : Compare efficacy with known semiochemicals (e.g., α-pinene or β-caryophyllene) .
Q. What are the challenges in assessing the environmental persistence of this compound using QSAR models?
- Methodology :
- QSAR (Quantitative Structure-Activity Relationship) : Input molecular descriptors (logP, molar refractivity) to predict biodegradation half-lives.
- Validation : Cross-check predictions with microcosm studies or OECD 301/302 guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
